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Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)guanidine

Cat. No.: B1598485 Get Quote

Introduction: The Guanidinium Moiety as a Catalytic
Powerhouse
Guanidines, characterized by a central carbon atom bonded to three nitrogen atoms, are

recognized as some of the strongest organic superbases.[1] This potent basicity, combined

with the unique ability of their conjugate acids—guanidinium ions—to form multiple, charge-

assisted hydrogen bonds, makes them exceptional organocatalysts.[1] 1-(4-
Methoxyphenyl)guanidine is an accessible, acyclic guanidine that leverages these properties

for a range of synthetic transformations.

The catalytic prowess of guanidines stems from a bifunctional activation mechanism.[2][3] In a

typical catalytic cycle, the neutral guanidine acts as a Brønsted base, deprotonating a

pronucleophile. The resulting guanidinium cation then serves as a Brønsted acid and a

hydrogen-bond donor, activating the electrophile and stabilizing the transition state through a

network of non-covalent interactions.[1][4] This cooperative "push-pull" mechanism lowers the

activation energy of the reaction, often proceeding with high efficiency and selectivity.

This guide provides an in-depth look at the application of 1-(4-Methoxyphenyl)guanidine in

key organic reactions, complete with detailed, field-tested protocols for immediate

implementation in a research or drug development setting.
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Physicochemical Properties of 1-(4-
Methoxyphenyl)guanidine

Property Value Source

Molecular Formula C₈H₁₁N₃O [5]

Molecular Weight 165.19 g/mol N/A

CAS Number 67453-80-9 [6]

Appearance Typically a solid N/A

pKa (Conjugate Acid)
~13.5 (Estimated for

guanidines)
[1]

Key Features
Strong organic base; H-bond

donor/acceptor
[1][3]

Core Catalytic Mechanism
The general catalytic cycle of 1-(4-Methoxyphenyl)guanidine involves the activation of both a

nucleophile (Nu-H) and an electrophile. The guanidine base initiates the cycle by deprotonating

the nucleophile, creating a highly reactive nucleophilic species and the protonated guanidinium

catalyst. This guanidinium ion then complexes with the electrophile, typically through hydrogen

bonds, activating it for nucleophilic attack. This dual activation is the cornerstone of its catalytic

efficiency.
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Caption: General Catalytic Cycle of Guanidine Organocatalysis.

Application I: The Asymmetric Michael Addition
The Michael or 1,4-addition reaction is a cornerstone of C-C bond formation. Guanidine

catalysts have proven highly effective in promoting the addition of soft nucleophiles, such as

1,3-dicarbonyl compounds, to conjugated nitroalkenes.[7][8] The catalyst's role is to generate

the enolate nucleophile and simultaneously activate the nitroalkene via hydrogen bonding to

the nitro group, controlling the stereochemical outcome.

Mechanistic Pathway: Michael Addition
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Mechanism: Guanidine-Catalyzed Michael Addition
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Caption: Catalytic pathway for the Michael addition reaction.

Protocol: 1,4-Addition of Dimethyl Malonate to trans-β-
Nitrostyrene
This protocol describes a representative Michael addition reaction.
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Materials and Reagents:

1-(4-Methoxyphenyl)guanidine (Catalyst)

trans-β-Nitrostyrene (Electrophile)

Dimethyl malonate (Nucleophile)

Toluene, anhydrous (Solvent)

Anhydrous Magnesium Sulfate (MgSO₄)

Standard glassware (round-bottom flask, magnetic stir bar)

Inert atmosphere setup (e.g., nitrogen or argon line)

TLC plates (silica gel)

Column chromatography supplies (silica gel, solvents)

Procedure:

Preparation: To a flame-dried 25 mL round-bottom flask under an inert atmosphere, add 1-(4-
Methoxyphenyl)guanidine (8.3 mg, 0.05 mmol, 5 mol%).

Reagent Addition: Add anhydrous toluene (5.0 mL) to dissolve the catalyst. Sequentially add

dimethyl malonate (114 μL, 1.0 mmol, 1.0 eq) followed by trans-β-nitrostyrene (149 mg, 1.0

mmol, 1.0 eq).

Reaction: Stir the resulting mixture at room temperature (20-25 °C). Monitor the reaction

progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

The reaction is typically complete within 12-24 hours.

Workup: Upon completion, quench the reaction by adding 10 mL of 1M HCl. Transfer the

mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate

under reduced pressure. Purify the crude residue by flash column chromatography on silica
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gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure Michael adduct.

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR,

and mass spectrometry.

Troubleshooting:

Low Yield: Ensure all reagents and the solvent are anhydrous. The guanidine base can be

deactivated by water. Consider increasing catalyst loading to 10 mol%.

Slow Reaction: Gently warming the reaction to 40 °C may increase the rate, but could

potentially reduce stereoselectivity in asymmetric variants.

Side Products: Impurities in the starting materials can lead to side reactions. Ensure the

purity of the nitrostyrene and malonate.

Application II: The Henry (Nitroaldol) Reaction
The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a

carbonyl compound. Guanidine catalysts are highly effective due to their ability to deprotonate

the weakly acidic nitroalkane, generating a nitronate intermediate that adds to the carbonyl

electrophile.[9] The guanidinium ion plays a crucial role in coordinating both the nitronate and

the carbonyl compound, facilitating the reaction and influencing the stereochemical outcome.

[10]

Mechanistic Pathway: Henry Reaction
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Mechanism: Guanidine-Catalyzed Henry Reaction
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Caption: Catalytic pathway for the Henry (nitroaldol) reaction.

Protocol: Henry Reaction between Benzaldehyde and
Nitromethane
This protocol provides a method for a standard Henry reaction.
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Materials and Reagents:

1-(4-Methoxyphenyl)guanidine (Catalyst)

Benzaldehyde (Electrophile)

Nitromethane (Nucleophile/Solvent)

Tetrahydrofuran (THF), anhydrous (Co-solvent, optional)

Standard glassware and inert atmosphere setup

TLC and column chromatography supplies

Procedure:

Setup: In a flame-dried flask under an inert atmosphere, add 1-(4-
Methoxyphenyl)guanidine (16.5 mg, 0.1 mmol, 10 mol%).

Reagent Addition: Add benzaldehyde (102 μL, 1.0 mmol, 1.0 eq). Cool the flask to 0 °C in an

ice bath.

Nucleophile Addition: Add nitromethane (270 μL, 5.0 mmol, 5.0 eq). Using nitromethane in

excess also allows it to serve as the solvent. Alternatively, use 1.2 equivalents of

nitromethane in 3 mL of anhydrous THF.

Reaction: Stir the reaction at 0 °C. The reaction progress should be monitored by TLC. Low

temperatures are often crucial for achieving good diastereoselectivity.[9] The reaction may

take 24-72 hours.

Workup: After the starting material is consumed, quench the reaction by adding 10 mL of

saturated aqueous NH₄Cl solution.

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and remove the solvent in

vacuo.
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Purification: Purify the crude product via flash column chromatography (silica gel, eluting with

a hexane/ethyl acetate gradient) to obtain the desired β-nitro alcohol.

Characterization: Analyze the final product by ¹H NMR and ¹³C NMR to confirm its structure

and determine the diastereomeric ratio.

Troubleshooting:

Retro-Henry Reaction: The product can revert to starting materials. Perform the workup at

low temperatures and avoid strongly basic or acidic conditions during purification.

Poor Diastereoselectivity: Ensure the reaction temperature is kept low and constant. The

choice of solvent can also influence selectivity.

Dehydration Side Product: Overly acidic workup or purification conditions (e.g., on acidic

silica gel) can lead to the elimination of water to form a nitroalkene. Use neutralized silica gel

if this is a problem.

Conclusion and Outlook
1-(4-Methoxyphenyl)guanidine is a powerful and versatile organocatalyst for promoting

important bond-forming reactions. Its strong basicity and the ability of its conjugate acid to

direct reactions via hydrogen bonding provide a robust platform for catalysis. The protocols

detailed here for the Michael and Henry reactions serve as a reliable starting point for

researchers. The principles of guanidine catalysis can be extended to a wide array of other

transformations, and the development of chiral guanidines based on this scaffold is an active

area of research for asymmetric synthesis.[4][8][11] The accessibility and effectiveness of

simple aryl guanidines make them valuable tools for both academic and industrial chemists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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